molecular formula C12H10ClNO B024860 3-(4-Chlorophenoxy)aniline CAS No. 105945-24-2

3-(4-Chlorophenoxy)aniline

Cat. No.: B024860
CAS No.: 105945-24-2
M. Wt: 219.66 g/mol
InChI Key: ATJUNEXOAIZXKR-UHFFFAOYSA-N
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Description

3-(4-Chloro-phenoxy)-phenylamine is an organic compound that belongs to the class of phenylamines It is characterized by the presence of a phenyl group substituted with a 4-chlorophenoxy group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-phenoxy)-phenylamine typically involves the reaction of 4-chlorophenol with aniline in the presence of a suitable catalyst. One common method involves the use of a palladium-catalyzed Buchwald-Hartwig amination reaction. The reaction conditions generally include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Ligand: Phosphine ligands such as triphenylphosphine

    Base: Potassium carbonate or sodium tert-butoxide

    Solvent: Toluene or dimethylformamide (DMF)

    Temperature: 80-120°C

Industrial Production Methods

In an industrial setting, the production of 3-(4-Chloro-phenoxy)-phenylamine can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of automated systems and real-time monitoring ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-phenoxy)-phenylamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced back to the amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃) in polar solvents.

Major Products

    Oxidation: Formation of 3-(4-Chloro-phenoxy)-nitrobenzene.

    Reduction: Regeneration of 3-(4-Chloro-phenoxy)-phenylamine from its nitro derivative.

    Substitution: Formation of 3-(4-Hydroxy-phenoxy)-phenylamine or 3-(4-Methoxy-phenoxy)-phenylamine.

Scientific Research Applications

3-(4-Chloro-phenoxy)-phenylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-phenoxy)-phenylamine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

3-(4-Chloro-phenoxy)-phenylamine can be compared with other similar compounds such as:

    4-Chloro-phenoxyacetic acid: A synthetic auxin used as a herbicide.

    3-(4-Chloro-phenoxy)-benzaldehyde: Used in organic synthesis as an intermediate.

    Chlorphenesin: A muscle relaxant with a similar phenoxy structure.

The uniqueness of 3-(4-Chloro-phenoxy)-phenylamine lies in its specific substitution pattern and the presence of both phenoxy and amine functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-chlorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJUNEXOAIZXKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60571049
Record name 3-(4-Chlorophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105945-24-2
Record name 3-(4-Chlorophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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